molecular formula C7H9ClN4OS B12603584 N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea CAS No. 916074-14-1

N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea

Cat. No.: B12603584
CAS No.: 916074-14-1
M. Wt: 232.69 g/mol
InChI Key: PTFNVKBVCLOBFI-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is an organosulfur compound that features a pyrimidine ring substituted with a chloro and ethoxy group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea typically involves the reaction of 4-chloro-6-ethoxypyrimidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiourea moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various research and industrial fields .

Properties

CAS No.

916074-14-1

Molecular Formula

C7H9ClN4OS

Molecular Weight

232.69 g/mol

IUPAC Name

(4-chloro-6-ethoxypyrimidin-2-yl)thiourea

InChI

InChI=1S/C7H9ClN4OS/c1-2-13-5-3-4(8)10-7(11-5)12-6(9)14/h3H,2H2,1H3,(H3,9,10,11,12,14)

InChI Key

PTFNVKBVCLOBFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=N1)NC(=S)N)Cl

Origin of Product

United States

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